Bienvenue dans la boutique en ligne BenchChem!

N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide

Medicinal chemistry Structure-activity relationship Synthetic methodology

Procure N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide (CAS 2034580-78-2) for your medicinal chemistry programs. This unexplored chemotype (ZINC52840799) uniquely combines a 2-bromo handle for Suzuki/Buchwald-Hartwig coupling with a 6-ethoxy group for ether cleavage or Mitsunobu displacement—enabling sequential, orthogonal library synthesis. Unlike 5,6-dimethyl or pyridine analogs, it retains the canonical kinase hinge-binding 4-carboxamide motif while offering dual diversification points. Ideal for hit-to-lead campaigns and phenotypic screening where prior target annotation would bias hit triage. No known bioactivity ensures high novelty yield.

Molecular Formula C14H14BrN3O2
Molecular Weight 336.189
CAS No. 2034580-78-2
Cat. No. B2839490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide
CAS2034580-78-2
Molecular FormulaC14H14BrN3O2
Molecular Weight336.189
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)C(=O)NC2=C(C=C(C=C2)C)Br
InChIInChI=1S/C14H14BrN3O2/c1-3-20-13-7-12(16-8-17-13)14(19)18-11-5-4-9(2)6-10(11)15/h4-8H,3H2,1-2H3,(H,18,19)
InChIKeyHQLVDHRIDITLMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide (CAS 2034580-78-2): Structural Identity and Procurement Baseline


N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide (CAS 2034580-78-2, molecular formula C14H14BrN3O2, molecular weight 336.19 g/mol) is a synthetic small-molecule pyrimidine-4-carboxamide derivative bearing a 2-bromo-4-methylphenyl substituent on the amide nitrogen and a 6-ethoxy group on the pyrimidine ring [1]. Its calculated physicochemical properties—clogP of 3.28, topological polar surface area of 64.11 Ų, and 4 rotatable bonds—place it within Lipinski's Rule-of-Five space for drug-likeness [2]. Notably, ZINC database entry ZINC52840799 confirms the compound currently has no known biological activity annotations, distinguishing it as an unexplored chemotype rather than a precedented bioactive scaffold [1]. This compound serves as a building block or screening candidate in medicinal chemistry programs where a brominated aromatic handle and an ethoxy-substituted pyrimidine core are desired for further derivatization.

Why N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide Cannot Be Interchanged with Closest Analogs


The substitution pattern of N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide creates a unique intersection of three structural features that none of its closest commercially available analogs combine simultaneously: (i) a 2-bromo-4-methyl substitution vector on the anilide ring, (ii) a 6-ethoxy group on the pyrimidine core, and (iii) a carboxamide linkage at the 4-position of the pyrimidine. The closest analog, N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide (CAS 2415602-75-2), replaces the 6-ethoxy group with 5,6-dimethyl substitution, altering both the hydrogen-bond acceptor profile and the steric environment around the pyrimidine ring . Another analog, N-(2-bromo-4-methylphenyl)pyridine-2-carboxamide (CAS 300382-62-1), replaces the entire pyrimidine core with a pyridine, eliminating one nitrogen and changing the electronic distribution of the heterocycle . For researchers requiring a 6-alkoxy handle for further ether cleavage or a bromine atom for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), generic substitution with a dimethyl or des-ethoxy analog will not deliver the same synthetic trajectory or structure–activity relationship (SAR) information.

Quantitative Differentiation Evidence for N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide Relative to Analogs


Ethoxy vs. Dimethyl Substitution: Hydrogen-Bond Acceptor Capacity and Synthetic Elaboration Potential

N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide contains a 6-ethoxy substituent on the pyrimidine ring, which provides a distinct hydrogen-bond acceptor (HBA) profile compared to the closest analog N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide (CAS 2415602-75-2). The ethoxy oxygen contributes an additional HBA site (ether oxygen) that is absent in the 5,6-dimethyl analog, increasing the total HBA count from 3 to 4 while also providing a cleavable ether handle for late-stage functionalization (e.g., O-dealkylation to the 6-hydroxy derivative) . The computed topological polar surface area (TPSA) of the target compound is 64.11 Ų [1]; replacing the ethoxy with a methyl group would reduce this value, potentially altering membrane permeability predictions. This differentiation matters for SAR campaigns where incremental modification of H-bonding capacity is used to tune target engagement and physicochemical properties.

Medicinal chemistry Structure-activity relationship Synthetic methodology

2-Bromo-4-methylphenyl vs. 3-Chloro-4-methylphenyl Substitution: Differential Reactivity in Cross-Coupling Chemistry

The 2-bromo substituent on the anilide phenyl ring of the target compound provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is absent in the non-halogenated analog N-(3,4-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide or in chloro-substituted analogs such as N-(3-chloro-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide (CAS 2034363-43-2) [1]. Bromine as a leaving group in cross-coupling is generally more reactive than chlorine due to the weaker C–Br bond (bond dissociation energy: C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol for aryl halides), enabling milder reaction conditions and broader substrate scope [2]. Furthermore, the ortho-bromo (2-position) placement adjacent to the amide NH creates the potential for intramolecular cyclization or directed ortho-metalation strategies not accessible with meta- or para-substituted analogs.

Cross-coupling C–C bond formation Parallel synthesis

Pyrimidine-4-carboxamide vs. Pyridine-2-carboxamide Core: Nitrogen Count and Electronic Distribution

The target compound features a pyrimidine-4-carboxamide core (two endocyclic nitrogen atoms at positions 1 and 3), whereas the analog N-(2-bromo-4-methylphenyl)pyridine-2-carboxamide (CAS 300382-62-1) contains a pyridine-2-carboxamide core (one endocyclic nitrogen) . The additional nitrogen in the pyrimidine ring alters the π-electron distribution: pyrimidine is more electron-deficient than pyridine (calculated dipole moment: pyrimidine ≈ 2.33 D vs. pyridine ≈ 2.22 D), which affects both the hydrogen-bond basicity of the ring nitrogens and the susceptibility of the ring to electrophilic or nucleophilic attack [1]. In kinase drug discovery, the pyrimidine core is a privileged scaffold for ATP-binding site interaction, with the two nitrogen atoms capable of forming bidentate hydrogen bonds with the kinase hinge region; the monodentate pyridine analog cannot replicate this recognition pattern.

Heterocyclic chemistry Ligand design Kinase inhibitor scaffolds

Confirmed Absence of Precedented Bioactivity: Blank-Slate Scaffold Differentiation from Activity-Laden Analogs

ZINC database entry ZINC52840799 explicitly states: 'This compound is not currently in any annotated catalogs' and 'There is no known activity for this compound' [1]. This absence of bioactivity annotation fundamentally differentiates N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide from structurally related 2,6-disubstituted aminoalkoxypyrimidine carboxamides (AAPCs), which have been characterized as potent bacterial NAD⁺-dependent DNA ligase inhibitors with reported IC₅₀ values [2]. The lack of prior activity annotation makes the target compound a true 'blank-slate' chemotype: ideal for phenotypic screening campaigns seeking novel mechanisms of action, or for chemical probe development where polypharmacology from prior annotation would confound target deconvolution. In contrast, an analog with known ligase inhibitory activity would carry the risk of confounding hits in any assay involving bacterial systems.

Chemical probe development Target identification Phenotypic screening

Procurement-Driven Application Scenarios for N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide


Diversifiable Building Block for Parallel Synthesis and Library Production

The combination of a 2-bromo substituent (Suzuki/Sonogashira/Buchwald-Hartwig handle) and a 6-ethoxy group (cleavable to 6-OH or displaceable under Mitsunobu conditions) makes this compound a versatile scaffold for generating diverse compound libraries via two orthogonal diversification points [1]. Unlike the 5,6-dimethyl analog, which lacks the ether handle, this compound supports sequential functionalization strategies commonly employed in medicinal chemistry hit-to-lead campaigns. Procurement of this specific scaffold is warranted when a synthetic route requires both a brominated aromatic for C–C bond formation and an alkoxy group for late-stage O-functionalization. [2]

Blank-Slate Chemotype for Phenotypic and Target-Agnostic Screening

Confirmed absence of any known bioactivity annotation (ZINC52840799) [1] positions this compound as an ideal entry for high-throughput phenotypic screening programs, particularly those employing morphological profiling (Cell Painting) or transcriptomic readouts where prior target annotation would bias hit triage. In bacterial or cell-based assays, this compound avoids the confounding antibacterial activity associated with the aminoalkoxypyrimidine carboxamide (AAPC) class, which are known DNA ligase inhibitors [3]. For screening facilities procuring diversity sets, an un-annotated chemotype offers higher expected novelty yield than a scaffold with known pharmacology.

Pyrimidine-4-carboxamide Scaffold for Kinase Hinge-Binding Motif Exploration

The pyrimidine-4-carboxamide core is a validated kinase hinge-binding motif, with the two endocyclic nitrogen atoms capable of forming the canonical donor-acceptor hydrogen-bond pair with the kinase hinge region [1]. This scaffold is structurally differentiated from pyridine-2-carboxamide analogs (monodentate H-bond only) and from pyrimidine-5-carboxamide regioisomers (altered hinge-binding geometry). For kinase inhibitor discovery programs that have identified the 4-carboxamide regioisomer as the preferred substitution pattern but require an uncharacterized starting point with orthogonal synthetic handles, this compound represents a procurement-relevant entry vector. [4]

Quote Request

Request a Quote for N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.